molecular formula C15H24N2O B248303 3-[butyl(methyl)amino]-N-(2-methylphenyl)propanamide

3-[butyl(methyl)amino]-N-(2-methylphenyl)propanamide

Cat. No. B248303
M. Wt: 248.36 g/mol
InChI Key: XYEWZOOFIKVHPP-UHFFFAOYSA-N
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Description

3-[Butyl(methyl)amino]-N-(2-methylphenyl)propanamide is a chemical compound that belongs to the class of amides. It is also known by its common name, N-(2-methylphenyl)-3-(butylamino)propanamide. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine and pharmacology.

Mechanism of Action

The mechanism of action of 3-[butyl(methyl)amino]-N-(2-methylphenyl)propanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. It has also been reported to inhibit the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
3-[Butyl(methyl)amino]-N-(2-methylphenyl)propanamide has been shown to produce several biochemical and physiological effects. It has been reported to reduce the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of endogenous opioids, such as beta-endorphin and enkephalins, which are involved in pain modulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[butyl(methyl)amino]-N-(2-methylphenyl)propanamide for lab experiments is its high potency and selectivity. It has been reported to exhibit a high affinity for the target receptors, which makes it an ideal candidate for studying the mechanism of action. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-[butyl(methyl)amino]-N-(2-methylphenyl)propanamide. One of the areas of interest is its potential as a treatment for neuropathic pain and epilepsy. Further studies are needed to determine the optimal dosage and administration route for this compound. Another area of interest is its potential as a modulator of the immune system. It has been shown to reduce the release of pro-inflammatory cytokines, which suggests that it may have applications in the treatment of autoimmune diseases. Further studies are needed to determine the safety and efficacy of this compound for these applications.

Synthesis Methods

The synthesis of 3-[butyl(methyl)amino]-N-(2-methylphenyl)propanamide involves the reaction between 2-methylphenylacetic acid and butylamine in the presence of a dehydrating agent. The resulting intermediate is then reacted with methyl isocyanate to yield the final product. This synthesis method has been reported in several scientific papers and is considered a reliable method for the production of 3-[butyl(methyl)amino]-N-(2-methylphenyl)propanamide.

Scientific Research Applications

3-[Butyl(methyl)amino]-N-(2-methylphenyl)propanamide has been extensively studied for its potential applications in the field of medicine and pharmacology. It has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. Several studies have also shown its potential as a treatment for neuropathic pain and epilepsy.

properties

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

3-[butyl(methyl)amino]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C15H24N2O/c1-4-5-11-17(3)12-10-15(18)16-14-9-7-6-8-13(14)2/h6-9H,4-5,10-12H2,1-3H3,(H,16,18)

InChI Key

XYEWZOOFIKVHPP-UHFFFAOYSA-N

SMILES

CCCCN(C)CCC(=O)NC1=CC=CC=C1C

Canonical SMILES

CCCCN(C)CCC(=O)NC1=CC=CC=C1C

Origin of Product

United States

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